molecular formula C26H28O13 B1632458 Chrysin 6-C-arabinoside 8-C-glucoside CAS No. 185145-33-9

Chrysin 6-C-arabinoside 8-C-glucoside

Cat. No. B1632458
CAS RN: 185145-33-9
M. Wt: 548.5 g/mol
InChI Key: NZZNHGSHLAHPCG-VYUBKLCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysin 6-C-arabinoside 8-C-glucoside is a natural compound that belongs to the flavonoid class . It can inhibit the CGRP releasing and the activation of TRPV1 channel . This compound can be used for anti-migraine research and is also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .


Molecular Structure Analysis

The molecular formula of Chrysin 6-C-arabinoside 8-C-glucoside is C26H28O13 . Its molecular weight is 548.5 g/mol . The structure of this compound includes a flavone backbone, which is a class of flavonoids .


Physical And Chemical Properties Analysis

Chrysin 6-C-arabinoside 8-C-glucoside is an off-white to light yellow solid . It has a low solubility . The boiling point is predicted to be 888.8±65.0 °C and the density is predicted to be 1.708±0.06 g/cm3 .

Scientific Research Applications

Bioengineering and Bioprocessing

Chrysin 6-C-arabinoside 8-C-glucoside is a plant-originated glycoconjugate with various bioactivities . However, its potential utility is hindered by its low abundance in nature . Engineering biosynthesis pathways in heterologous bacterial chassis provides a sustainable source of these C-glycosides .

Antioxidant Activity

Chrysin, a natural polyphenol to which Chrysin 6-C-arabinoside 8-C-glucoside is related, has been reported to have high antioxidant activity . This is due to the presence of free hydroxyl groups in various configurations .

Anti-Inflammatory Activity

Schaftoside, a flavone bearing C-arabinosyls similar to Chrysin 6-C-arabinoside 8-C-glucoside, has been reported to possess diverse bioactivities including anti-inflammatory activity .

Antimelanogenic Activity

Schaftoside has also been reported to have antimelanogenic (anti-skin darkening) activities .

Inhibition of Gallstones and Kidney Stones Formation

Schaftoside has been reported to inhibit the formation of gallstones and kidney stones .

Anti-Migraine Research

Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It can be used for anti-migraine research .

Antihepatitic and Bilirubin Solubilization Activity

Carlinoside, a compound similar to Chrysin 6-C-arabinoside 8-C-glucoside, from Cajanus plants shows antihepatitic and bilirubin solubilization activity .

Potential Anti-COVID-19 Activity

Both schaftoside and carlinoside were identified as active ingredients against COVID-19 .

Mechanism of Action

Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It’s also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .

properties

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNHGSHLAHPCG-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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